molecular formula C7H2F5I B2516973 2,4-Difluoro-3-iodobenzotrifluoride CAS No. 2089257-26-9

2,4-Difluoro-3-iodobenzotrifluoride

Cat. No.: B2516973
CAS No.: 2089257-26-9
M. Wt: 307.989
InChI Key: RZOPDVRITVTETB-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-iodobenzotrifluoride is primarily related to its ability to undergo various chemical transformations. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of reactions. The compound can act as an electrophile in substitution reactions, a coupling partner in cross-coupling reactions, and a substrate in oxidation or reduction processes . These reactions enable the formation of diverse products with potential biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-iodobenzotrifluoride is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPDVRITVTETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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